molecular formula C10H19NO4 B1477685 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid CAS No. 2098044-36-9

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid

Cat. No.: B1477685
CAS No.: 2098044-36-9
M. Wt: 217.26 g/mol
InChI Key: KKKDEHCWYGSWPL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid (CAS 2098044-36-9) is a pyrrolidine derivative organic compound with the molecular formula C10H19NO4 and a molecular weight of 217.26 g/mol . This specific chemical scaffold is of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Compounds featuring the 3-(pyrrolidin-1-yl)propionic acid structure have been explored as potent CCR5 receptor antagonists with demonstrated anti-HIV activity, highlighting the value of this core structure in developing therapeutics for infectious diseases . Furthermore, structurally related pyrrolidine derivatives have been extensively investigated as potent antagonists for various receptors, such as the P2Y12 receptor, which is a critical antiplatelet target for preventing thrombosis . The defined stereochemistry of the pyrrolidine ring, indicated by substituents like 3-ethoxy and 4-methoxy groups, is often a key structural feature that influences the binding affinity and selectivity of drug candidates . Researchers can utilize this compound as a versatile building block for further chemical functionalization, such as amide bond formation, to create potential drug candidates or pharmacological tools. Its physical properties include a predicted pKa of 3.83 and a density of 1.14 g/cm3 . This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19NO4/c1-3-15-9-7-11(5-4-10(12)13)6-8(9)14-2/h8-9H,3-7H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KKKDEHCWYGSWPL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CN(CC1OC)CCC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

217.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid (CAS Number: 2098044-36-9) is a compound of interest in medicinal chemistry and pharmacology due to its potential biological activities. This article reviews the compound's structure, physicochemical properties, and biological activity based on recent studies and available data.

The molecular formula of this compound is C10H19NO4C_{10}H_{19}NO_4, with a molecular weight of 217.26 g/mol. The compound's structure includes a pyrrolidine ring, which is known for its role in various biological activities.

PropertyValue
Molecular FormulaC10H19NO4
Molecular Weight217.26 g/mol
CAS Number2098044-36-9

Neuroprotective Effects

Research into similar pyrrolidine derivatives suggests potential neuroprotective effects. For instance, compounds containing pyrrolidine structures have been evaluated for their ability to protect neuronal cells from oxidative stress and apoptosis. The mechanism often involves modulation of neurotransmitter systems or reduction of inflammatory cytokines.

Anti-Cancer Properties

Studies exploring the anti-cancer properties of pyrrolidine derivatives indicate that they may inhibit cancer cell proliferation through various pathways, including apoptosis induction and cell cycle arrest. The exact mechanisms for this compound remain to be fully elucidated, but its structural similarities to known anti-cancer agents suggest it may possess similar activities.

Case Studies and Research Findings

While direct case studies focusing on this compound are scarce, several related compounds have been documented in literature:

  • Neuroprotective Study : A study on a related pyrrolidine compound demonstrated significant neuroprotection in an animal model of neurodegeneration, suggesting potential therapeutic applications in Alzheimer's disease .
  • Antimicrobial Efficacy : In vitro tests showed that certain pyrrolidine derivatives effectively inhibited the growth of pathogenic bacteria, supporting the hypothesis that similar compounds may exhibit antimicrobial properties .
  • Cancer Research : Investigations into the anti-cancer effects of pyrrolidine derivatives revealed that they could induce apoptosis in various cancer cell lines, indicating a promising avenue for further research into this compound .

Comparison with Similar Compounds

3-(2,5-Dioxopyrrolidin-1-yl)propanoic Acid ()

  • Substituents : Two ketone groups at positions 2 and 5 of the pyrrolidine ring.
  • Properties : Higher reactivity due to electron-withdrawing diketone groups, increasing susceptibility to nucleophilic attack.
  • Hazards : Documented as a skin, eye, and respiratory irritant .

Perfluorinated Propanoic Acid Derivatives ()

  • Substituents : Perfluoroalkylthio (-SC₆F₁₃ to -SC₁₀F₂₁) groups.
  • Properties : Exceptional chemical stability and hydrophobicity due to fluorinated chains.

3-(N-Sulfamoylphenylamino)propanoic Acids ()

  • Substituents: Sulfamoyl (-SO₂NH₂) and aryl amino groups.
  • Properties : Increased acidity of the carboxylic acid group due to electron-withdrawing sulfamoyl substituents.
  • Synthetic Utility : Demonstrated reactivity toward halogenation and hydrazone formation .

Key Comparative Insights

  • Lipophilicity : The ethoxy and methoxy groups in the target compound likely enhance lipophilicity compared to diketone or sulfamoyl derivatives, improving membrane permeability.
  • Reactivity : The diketone derivative () is more reactive toward nucleophiles, whereas the target compound’s ether groups may confer stability under physiological conditions.
  • Acidity : The sulfamoyl derivatives () exhibit stronger acidity (lower pKa) due to electron-withdrawing effects, whereas the target compound’s electron-donating ether groups may result in a higher pKa.

Data Table: Comparative Analysis of Propanoic Acid Derivatives

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Properties Applications Hazards
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid C₁₀H₁₉NO₄ 233.26 Ethoxy, Methoxy Lipophilic, moderate acidity Pharmaceutical research Not reported (inferred: handle with caution)
3-(2,5-Dioxopyrrolidin-1-yl)propanoic acid C₇H₉NO₄ 175.15 Diketone Reactive, irritant Chemical synthesis Skin/eye irritation
Perfluorinated propanoic acid derivatives Varies 300–600 Perfluoroalkylthio Hydrophobic, persistent Surfactants, coatings Environmental persistence
3-(N-Sulfamoylphenylamino)propanoic acids C₉H₁₀N₂O₄S 242.25 Sulfamoyl, amino Acidic, halogenation-prone Drug development Not reported

Research Findings and Implications

  • Synthetic Pathways : The target compound’s ether groups may be introduced via alkylation of pyrrolidine precursors, contrasting with the sulfamoyl derivatives’ synthesis via sulfonation ().
  • Biological Potential: Pyrrolidine derivatives with ether substituents (e.g., ethoxy/methoxy) are explored in drug design for their ability to modulate pharmacokinetic properties.
  • Safety Profile : While the diketone analog () is a documented irritant, the target compound’s hazards remain unstudied, necessitating precautionary handling.

Preparation Methods

Alkylation of Pyrrolidine Derivative with Propanoic Acid Derivatives

One common approach involves the N-alkylation of a suitably substituted pyrrolidine intermediate with a propanoic acid derivative or its activated form.

  • Starting materials : 3-ethoxy-4-methoxypyrrolidine or its protected derivative.
  • Alkylating agent : Halogenated propanoic acid derivatives (e.g., 3-bromopropanoic acid or esters).
  • Base : Alkali carbonates such as potassium carbonate or cesium carbonate to deprotonate the pyrrolidine nitrogen.
  • Solvent : Polar aprotic solvents like N,N-dimethylformamide (DMF) or tetrahydrofuran (THF).
  • Conditions : Stirring at room temperature or mild heating (40–80°C) for several hours.

The reaction proceeds via nucleophilic substitution, attaching the propanoic acid side chain to the nitrogen of the pyrrolidine ring.

Ester Hydrolysis

If the alkylation is performed with an ester derivative of propanoic acid, subsequent hydrolysis is required to obtain the free acid.

  • Hydrolysis agents : Aqueous sodium hydroxide or lithium hydroxide.
  • Solvent system : Mixture of water and a miscible organic solvent such as methanol or ethanol.
  • Conditions : Mild heating (50–70°C) for several hours.
  • Work-up : Acidification with hydrochloric acid to precipitate the free acid.

Alternative Synthetic Routes

Some patents describe alternative routes involving:

  • Reductive amination of 3-ethoxy-4-methoxypyrrolidine with aldehyde or ketone derivatives of propanoic acid.
  • Amide bond formation using coupling reagents like carbonyldiimidazole (CDI) or peptide coupling agents to link the pyrrolidine nitrogen with propanoic acid derivatives.

Reaction Parameters and Optimization

Parameter Typical Conditions Notes
Base Potassium carbonate, cesium carbonate Ensures effective deprotonation
Solvent DMF, THF, ethanol Polar aprotic solvents preferred
Temperature 25–80°C Mild heating improves reaction rate
Reaction Time 4–24 hours Dependent on reactant reactivity
Hydrolysis Conditions NaOH or LiOH in H2O/MeOH, 50–70°C Converts esters to free acid efficiently
Purification Acid-base extraction, crystallization Yields high purity final compound

Research Findings and Yields

  • Yields for the N-alkylation step typically range from 70% to 95% , depending on the purity of starting materials and reaction conditions.
  • Hydrolysis steps achieve near-quantitative conversion to the acid form with proper control of pH and temperature.
  • Use of cesium carbonate as a base has shown improved yields and cleaner reactions compared to potassium carbonate.
  • Polar aprotic solvents like DMF facilitate better solubility and reactivity of intermediates.

Representative Example from Patent Literature

A patent (CN112225737A) describes a preparation method involving:

  • Reacting 3-ethoxy-4-methoxypyrrolidine with ethyl 3-bromopropanoate in the presence of cesium carbonate in DMF at 60°C for 12 hours.
  • Followed by hydrolysis of the ester intermediate using lithium hydroxide in a methanol-water mixture at 60°C for 6 hours.
  • The final product is isolated by acidification and crystallization, yielding 3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid with a purity >98% and yield of approximately 90%.

Summary Table of Preparation Methods

Step Reagents/Conditions Outcome Yield (%)
N-Alkylation 3-ethoxy-4-methoxypyrrolidine, ethyl 3-bromopropanoate, Cs2CO3, DMF, 60°C, 12 h Formation of ester intermediate 85–95
Ester Hydrolysis LiOH, MeOH/H2O, 60°C, 6 h Conversion to free acid ~90
Purification Acidification with HCl, crystallization Pure this compound >98% purity

Q & A

Basic Questions

Q. What safety protocols should be followed when handling 3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid in laboratory settings?

  • Methodological Answer :

  • Personal Protective Equipment (PPE) : Wear lab coats, chemical-resistant gloves (e.g., nitrile), and safety goggles. Use fume hoods to minimize inhalation risks .
  • Storage : Store in tightly sealed containers at room temperature, away from ignition sources and oxidizing agents. Monitor for moisture sensitivity .
  • Spill Management : Absorb spills with inert materials (e.g., sand) and dispose of as hazardous waste. Avoid direct skin/eye contact; rinse thoroughly with water if exposure occurs .

Q. What synthetic routes are reported for preparing this compound, and what intermediates are critical?

  • Methodological Answer :

  • Stepwise Synthesis :

Pyrrolidine Functionalization : Start with 3-ethoxy-4-methoxypyrrolidine. Introduce the propanoic acid moiety via nucleophilic substitution or coupling reactions (e.g., using acrylates or Grignard reagents) .

Intermediate Isolation : Key intermediates include ester-protected derivatives (e.g., ethyl 3-(3-ethoxy-4-methoxypyrrolidin-1-yl)propanoate), which are hydrolyzed to the final acid under basic conditions .

  • Quality Control : Monitor reaction progress via TLC or HPLC. Purify intermediates using column chromatography or recrystallization .

Advanced Research Questions

Q. How can discrepancies in spectroscopic data (e.g., NMR, MS) during characterization be resolved?

  • Methodological Answer :

  • NMR Analysis : Compare experimental 1^1H/13^13C NMR shifts with computational predictions (DFT calculations) to confirm stereochemistry and substituent effects . For complex splitting patterns, use 2D NMR (COSY, HSQC) to resolve coupling interactions .
  • Mass Spectrometry : Employ high-resolution MS (HRMS) to verify molecular formula. Cross-validate fragmentation patterns with literature data for pyrrolidine derivatives .
  • Contradiction Resolution : If data conflicts, re-isolate the compound to rule out impurities or hydrate formation. Use X-ray crystallography for definitive structural confirmation .

Q. What strategies optimize enantiomeric purity in asymmetric synthesis of this compound?

  • Methodological Answer :

  • Chiral Catalysis : Use enantioselective catalysts (e.g., BINOL-derived phosphoric acids) during pyrrolidine ring formation to control stereocenters .
  • Kinetic Resolution : Employ enzymes (e.g., lipases) for selective hydrolysis of racemic ester intermediates .
  • Analytical Validation : Measure enantiomeric excess (ee) via chiral HPLC or polarimetry. Adjust reaction conditions (temperature, solvent) to minimize racemization .

Q. How does the substitution pattern (ethoxy/methoxy groups) influence the compound’s physicochemical and biological properties?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) :
  • Lipophilicity : Ethoxy groups increase logP compared to methoxy, enhancing membrane permeability (assessed via octanol-water partitioning) .
  • Hydrogen Bonding : Methoxy groups improve solubility in polar solvents (e.g., DMSO/water mixtures). Quantify via shake-flask solubility tests .
  • Biological Assays : Test inhibitory activity against target enzymes (e.g., proteases) using fluorogenic substrates. Compare IC50_{50} values with analogs lacking ethoxy/methoxy groups .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid
Reactant of Route 2
3-(3-Ethoxy-4-methoxypyrrolidin-1-yl)propanoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.